molecular formula C11H13ClN2 B1492115 4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine CAS No. 1412954-23-4

4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine

Cat. No. B1492115
CAS RN: 1412954-23-4
M. Wt: 208.69 g/mol
InChI Key: YFCBZADGUPLZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine, also known as CCBP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains a nitrogen atom in its structure, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

A study by Holý et al. (2002) explored the antiviral properties of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, revealing compounds derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine exhibited inhibition against herpes and retroviruses, including HIV-1 and HIV-2, demonstrating significant potential in antiviral therapy Holý et al., 2002.

Antimicrobial Evaluation

Research by Abdelghani et al. (2017) on new pyrimidines and condensed pyrimidines revealed moderate antimicrobial activity against certain strains of bacteria, indicating the utility of pyrimidine derivatives in developing new antibacterial agents Abdelghani et al., 2017.

Electrochemical Synthesis

Sengmany et al. (2011) reported an electrochemical synthesis method for functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. This approach, employing a nickel(II) catalyst, provides a mild, efficient pathway to synthesize coupling products, potentially useful in the synthesis of various biologically active pyrimidine derivatives Sengmany et al., 2011.

Green Chemistry Synthesis

Gupta et al. (2014) utilized green chemical techniques for the synthesis of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, showcasing a more environmentally friendly approach to synthesizing compounds with antimicrobial properties Gupta et al., 2014.

Synthesis of Anticancer Agents

The synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate for the anticancer drug dasatinib, was described by Lei-ming (2012), highlighting the importance of pyrimidine derivatives in the development of therapeutic agents for cancer treatment Lei-ming, 2012.

properties

IUPAC Name

4-chloro-6-cyclobutyl-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-10-6-9(7-2-1-3-7)13-11(14-10)8-4-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCBZADGUPLZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine
Reactant of Route 4
4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine
Reactant of Route 6
4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.